6-Fluoro-7-hydroxy-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
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Overview
Description
6-Fluoro-7-hydroxy-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 7th position on the benzodiazepine ring. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-hydroxy-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate substituted benzene ring.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Hydroxylation: The hydroxyl group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Cyclization: The cyclization step involves the formation of the diazepine ring, which can be achieved through condensation reactions with appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-hydroxy-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the diazepine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodiazepines with different functional groups.
Scientific Research Applications
6-Fluoro-7-hydroxy-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-hydroxy-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The fluorine and hydroxyl groups may contribute to the compound’s binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar pharmacological effects but different substitution patterns.
Alprazolam: A benzodiazepine with a triazole ring, used for its anxiolytic and antidepressant properties.
Uniqueness
6-Fluoro-7-hydroxy-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one is unique due to the presence of the fluorine atom and hydroxyl group, which may enhance its pharmacological properties and binding affinity to specific receptors. These structural features distinguish it from other benzodiazepines and may contribute to its potential therapeutic applications.
Properties
Molecular Formula |
C9H9FN2O2 |
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Molecular Weight |
196.18 g/mol |
IUPAC Name |
6-fluoro-7-hydroxy-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C9H9FN2O2/c10-8-6(13)2-1-5-7(8)9(14)12-4-3-11-5/h1-2,11,13H,3-4H2,(H,12,14) |
InChI Key |
ZMVKJYCXDAQYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=CC(=C2F)O |
Origin of Product |
United States |
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